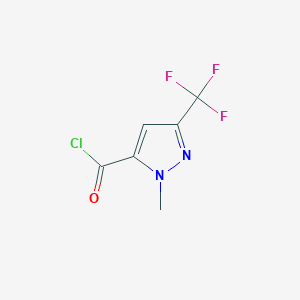

1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-5-カルボニルクロリド

概要

説明

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Pharmaceutical Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Antiviral Agents : Research has identified compounds derived from this pyrazole that exhibit inhibitory activity against viruses, including measles virus RNA-dependent RNA polymerase. A notable derivative showed an IC50 of 35-145 nM against multiple primary isolates, indicating significant antiviral potential .

- Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents, with studies focusing on its mechanism of action and efficacy in preclinical models.

Agricultural Chemistry

The compound is also pivotal in the synthesis of agrochemicals, particularly herbicides. For instance:

- Herbicide Development : It is used to synthesize compounds like pyroxasulfone, which shows efficacy in controlling a wide range of weeds. The synthesis involves multiple steps where 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride acts as a key building block .

Synthesis Methodology

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives often involves multi-step reactions. A common method includes:

- Starting Materials : Typically involves trifluoroacetic acid and methyl hydrazine.

- Reaction Conditions : Conducted under controlled temperatures (e.g., 20°C to 80°C) with specific solvents like acetic acid.

- Yield : High yields (up to 86.5%) have been reported with proper optimization of reaction parameters .

Table 1: Synthesis Overview

| Step | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Trifluoroacetic Acid + Methyl Hydrazine | Acetic Acid, 20°C | 85 |

| 2 | Intermediate Product | Heating at 80°C | 86.5 |

Market Availability and Safety

The compound is commercially available from various suppliers, with specifications indicating a purity of ≥95%. It is classified as hazardous, requiring careful handling due to its irritant properties .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride . For instance, certain conditions may enhance or inhibit its interaction with target molecules, alter its stability, or affect its pharmacokinetic properties.

準備方法

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The mixture is then separated based on boiling point differences. The desired compound can be further functionalized through lithiation and electrophilic trapping .

Industrial production methods often involve scaling up these reactions and optimizing conditions to achieve high yields and purity. Techniques such as flow chemistry and continuous processing are employed to enhance efficiency and reproducibility .

化学反応の分析

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Bromination: Bromination of the compound using N-bromosuccinimide (NBS) under mild conditions is a common reaction.

Common reagents used in these reactions include lithium diisopropylamide (LDA), NBS, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other trifluoromethylated pyrazoles, such as:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group, leading to different chemical properties and reactivity.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group, which imparts different reactivity and applications.

The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride lies in its specific substitution pattern and the presence of the carbonyl chloride group, which makes it a versatile intermediate for further chemical transformations .

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS Number: 129768-24-7) is a pyrazole derivative notable for its unique trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities and potential applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.557 g/mol |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride |

| InChI Key | PLGFQFMBCLCVRB-UHFFFAOYSA-N |

The biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Target Interactions

Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, the interaction with cytochrome P450 enzymes may influence drug metabolism and toxicity profiles. Additionally, the compound may act as a ligand for certain receptors, modulating signaling pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride.

- Antibacterial Activity : Research indicates that similar pyrazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with a trifluoromethyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Some studies report antifungal properties against phytopathogenic fungi, suggesting that this compound could be explored as a potential antifungal agent.

Case Studies

- Synthesis and Antibacterial Testing : A study synthesized various pyrazole derivatives, including those containing trifluoromethyl groups. The results indicated that one derivative exhibited an MIC of 32 µg/mL against Bacillus cereus, outperforming traditional antibiotics like streptomycin .

- Structure-Activity Relationship (SAR) Analysis : SAR studies have demonstrated that the presence of the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. This has implications for drug design, particularly in optimizing pharmacological profiles .

Toxicity and Safety Considerations

Despite its promising biological activities, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is classified as hazardous. It can cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.

特性

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGFQFMBCLCVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563846 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-24-7 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。